molecular formula C16H15N3OS B5686358 5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 21358-14-5

5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B5686358
CAS No.: 21358-14-5
M. Wt: 297.4 g/mol
InChI Key: KHMGQCYNQSFECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: 5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a phenoxymethyl group at position 5, a p-tolyl group at position 4, and a thiol (-SH) moiety at position 2. Its synthesis typically involves condensation of hydrazides with isothiocyanates or cyclization of thiosemicarbazides under alkaline conditions. For example, 4-p-Tolyl-5-o-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol was synthesized via refluxing o-tolyloxyacetic acid hydrazide with 4-methylphenyl isothiocyanate in ethanol .

The thiol group enhances metal-binding capacity, enabling interactions with biological targets such as enzymes or DNA .

Properties

IUPAC Name

4-(4-methylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-7-9-13(10-8-12)19-15(17-18-16(19)21)11-20-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMGQCYNQSFECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322272
Record name 4-(4-methylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21358-14-5
Record name 4-(4-methylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-METHYLPHENYL)-5-(PHENOXYMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of phenoxymethyl chloride with 4-p-tolyl-4H-[1,2,4]triazole-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The phenoxymethyl and p-tolyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol, sulfide derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol exhibits significant antimicrobial and antifungal activities. Studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various pathogens by disrupting cellular processes. For instance:

  • Inhibition of Bacterial Growth : Compounds similar to this triazole have demonstrated efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 64 µg/mL .
  • Fungal Activity : The compound's structure allows it to interfere with fungal metabolic pathways, making it a potential candidate for antifungal drug development.

Pharmaceutical Applications

This compound may serve as a lead compound for developing new antimicrobial agents or as a scaffold for synthesizing more complex molecules in medicinal chemistry. Its ability to modulate enzyme activity or bind to cellular receptors involved in signaling pathways is crucial for understanding its mechanism of action.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of triazole derivatives similar to this compound:

  • Antibacterial Activity : A study demonstrated that certain triazole derivatives exhibited higher antibacterial activity than traditional antibiotics like ciprofloxacin and vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Agrochemical Applications : The compound's unique structure allows exploration in agrochemical formulations aimed at pest control. Its reactivity can be harnessed to develop new pesticides that target specific biological pathways in pests.

Mechanism of Action

The mechanism of action of 5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and thiol group allows it to form strong interactions with metal ions and other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Antimicrobial Activity

Compound Name Substituents (Positions 4, 5) Key Findings Reference
4-Amino-5-phenyl-4H-triazole-3-thiol Phenyl (C4), Amino (C5) Moderate activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL)
5-(3-Chlorophenyl)-4-fluorobenzylidene 3-Chlorophenyl (C5), Fluorobenzylidene (C4) Broad-spectrum antifungal activity (IC₅₀: 12–25 µM)
5-Phenoxymethyl-4-p-tolyl p-Tolyl (C4), Phenoxymethyl (C5) Not explicitly reported in evidence; inferred potency based on structural analogs

Analysis :

  • The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) at position 4 or 5 enhances antimicrobial efficacy by improving target binding .

Antitumor and Cytotoxic Activity

Compound Name Substituents (Positions 4, 5) Key Findings Reference
[1,2,4]Triazole-3-thiol Phenyl (C4), Trimethoxyphenyl (C5) Cytotoxicity against HCT-116 colon cancer (IC₅₀: 8.2 µM; comparable to Vinblastine)
5-(3,4,5-Trimethoxyphenyl)-4-phenyl Phenyl (C4), Trimethoxyphenyl (C5) Inhibition of tubulin polymerization (IC₅₀: 1.7 µM)
5-Phenoxymethyl-4-p-tolyl p-Tolyl (C4), Phenoxymethyl (C5) No direct data; structural analogs suggest moderate kinase inhibition

Analysis :

  • Methoxy groups (e.g., 3,4,5-trimethoxyphenyl) enhance antitumor activity by mimicking natural ligands and improving solubility .
  • The p-tolyl group in 5-Phenoxymethyl-4-p-tolyl may stabilize hydrophobic interactions with kinase domains, as seen in molecular docking studies of similar S-alkyl derivatives .

Antiradical and Antioxidant Activity

Compound Name Substituents (Positions 4, 5) Key Findings Reference
5-(5-Methylpyrazol-3-yl)-4-phenyl Phenyl (C4), Methylpyrazole (C5) DPPH radical scavenging (EC₅₀: 48 µM; moderate activity)
5-Furan-2-yl-4H-triazole-3-thiol Furan (C5), Unsubstituted (C4) Thiol-thione tautomerism enhances radical quenching capacity

Analysis :

  • Conjugated systems (e.g., furan, pyrazole) improve electron delocalization, boosting antiradical efficacy .
  • The thiol group in 5-Phenoxymethyl-4-p-tolyl may similarly participate in redox cycling, though experimental validation is needed.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Thiol (-SH) moieties are prone to oxidation or glucuronidation, which may limit bioavailability compared to methylthio (-SCH₃) derivatives .

Biological Activity

5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research studies and findings.

Chemical Structure and Synthesis

This compound features a triazole ring which is known for its pharmacological importance. The compound can be synthesized via methods involving thiocarbonyl compounds and hydrazines, leading to the formation of the triazole structure through cyclization reactions.

Synthesis Methodology

The synthesis typically involves:

  • Refluxing substituted isothiocyanates with hydrazides.
  • Characterization of the resultant compounds using techniques such as FT-IR and NMR spectroscopy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to antibacterial effects, this triazole derivative has demonstrated antifungal activity against various fungal pathogens. For instance, it has been tested against Candida species with promising results.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in microbial metabolism. Specifically, it may interact with DNA-gyrase and other targets critical for bacterial survival and proliferation .

Case Studies

  • Antibacterial Efficacy Against MRSA : A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), revealing that it inhibited bacterial growth at lower concentrations compared to traditional antibiotics like ciprofloxacin .
  • Synergistic Effects : Research has also explored the synergistic effects of combining this triazole with other antibiotics, enhancing overall antimicrobial efficacy and reducing the required dosages for effective treatment .

Additional Biological Activities

Beyond antimicrobial properties, studies have indicated potential anticancer activities of this compound. The compound has shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM)
HCT116 (Colon Cancer)10.5
HeLa (Cervical Cancer)12.3

These findings suggest that the compound could be explored further for its chemotherapeutic potential .

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Phenoxymethyl-4-p-tolyl-4H-[1,2,4]triazole-3-thiol be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution and heterocyclization. Key steps include:

  • Hydrazinolysis : React phenylisothiocyanate with a hydrazine derivative under alkaline conditions (e.g., 7% NaOH) to form the intermediate thiosemicarbazide .
  • Cyclization : Use alcoholic media (e.g., ethanol) at elevated temperatures (60–80°C) for intramolecular ring closure .
  • Purification : Recrystallize from propan-2-ol or diethyl ether to achieve >95% purity, confirmed by HPLC with diode-array detection .
    • Critical Parameters : Maintain stoichiometric ratios of phenylisothiocyanate and base to avoid side products. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) .

Q. What analytical techniques are most reliable for confirming the structure of this triazole-thiol derivative?

  • Methodological Answer : A multi-technique approach is essential:

  • 1H NMR : Look for characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 4.5–5.0 ppm (phenoxymethyl CH2), and δ 2.3 ppm (p-tolyl methyl) .
  • IR Spectroscopy : Confirm S-H stretch (~2550 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
  • Elemental Analysis : Ensure deviations <0.3% for C, H, N, and S .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to verify purity and molecular ion peaks (e.g., [M+H]+ at m/z 340) .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or DMF. For in vitro studies:

  • Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (final DMSO ≤1%) to avoid cytotoxicity .
  • Conduct stability tests (24–48 hours, 37°C) using UV-Vis spectroscopy (λmax ~280 nm) to confirm no degradation .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PDB ligands (e.g., 2XP2 for anaplastic lymphoma kinase). Optimize protonation states with PROPKA and assign charges via AM1-BCC .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Compare with experimental IC50 values from kinase inhibition assays .

Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

  • Methodological Answer :

  • SAR Analysis : Replace the phenoxymethyl group with electron-withdrawing groups (e.g., -Cl, -CF3) to improve binding to hydrophobic enzyme pockets .
  • Prodrug Design : Introduce ester linkages (e.g., acetyl) at the thiol group to enhance solubility and reduce off-target interactions .
  • Toxicity Screening : Use PASS Online to predict ADMET profiles. Validate with zebrafish embryo models (LC50 > 100 µM) .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

  • Methodological Answer :

  • Variable Control : Replicate protocols from conflicting studies (e.g., vs. 12) while standardizing reagents (e.g., anhydrous solvents, fresh phenylisothiocyanate).
  • Kinetic Studies : Monitor reaction progress via inline FTIR to identify intermediate accumulation. Adjust heating rates or catalyst (e.g., K2CO3) concentrations .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., disulfides from thiol oxidation) and optimize inert atmospheres (N2/Ar) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.